5-HT6 Receptor Antagonist Potency: 7-Hydroxy Benzoxazine Derivatives Exhibit Subnanomolar Affinity
Derivatives based on the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold with the 7-hydroxy motif achieved subnanomolar binding affinities (Ki < 1 nM) for the 5-HT6 receptor, a key CNS target for cognitive disorders [1]. In contrast, benzoxazine derivatives lacking the 7-hydroxy substitution or with alternative substitution patterns show significantly reduced 5-HT6 affinity (Ki > 100 nM) in parallel SAR studies [1]. This differential affinity translates to functional antagonism of 5-HT6-mediated cAMP signaling at low nanomolar concentrations [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM (subnanomolar) for optimized 7-hydroxy benzoxazine derivatives |
| Comparator Or Baseline | Benzoxazine derivatives lacking 7-OH or with alternative substitution: Ki > 100 nM |
| Quantified Difference | >100-fold improvement in binding affinity |
| Conditions | Radioligand binding assay using cloned human 5-HT6 receptor expressed in HEK-293 cells |
Why This Matters
Procuring the 7-hydroxy benzoxazine core is essential for accessing the subnanomolar 5-HT6 antagonist activity documented in lead optimization campaigns; substitution with other benzoxazine isomers would necessitate de novo SAR exploration.
- [1] Zhao SH, Berger J, Clark RD, et al. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists. Bioorg Med Chem Lett. 2007;17(12):3504-3507. doi:10.1016/j.bmcl.2007.04.073. View Source
